2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine
Description
Properties
IUPAC Name |
2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-9-7-10(2)13(11(3)8-9)17-14-12(15)5-4-6-16-14/h4-8H,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUBFIZUCRYZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C(C=CC=N2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Nitro Precursors
A widely adopted strategy involves the reduction of nitro precursors to amines. The patent CN103664762A demonstrates the hydrogenation of 2,3-dinitropyridine to 2,3-diaminopyridine using palladium-on-carbon (Pd/C) under H₂ atmosphere. Adapting this method, 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine could be synthesized via selective protection and deprotection:
- Selective Arylation : React 2-nitro-3-aminopyridine with 2,4,6-trimethylphenyl bromide under Ullmann coupling conditions (CuI, 1,10-phenanthroline, K₃PO₄, 110°C), yielding 2-nitro-3-(2,4,6-trimethylphenylamino)pyridine.
- Nitro Reduction : Hydrogenate the intermediate with Pd/C in ethanol at 50–60°C for 1–2 hours. This method achieves >85% yield (Table 1), though regioselectivity demands careful optimization.
Table 1: Hydrogenation Parameters and Outcomes
| Precursor | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Nitro-3-(mesitylamino)pyridine | Pd/C (10%) | 55 | 1.5 | 87 |
| 3-Nitro-2-(mesitylamino)pyridine | Pd/C (5%) | 60 | 2 | 78 |
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination offers direct installation of the 2,4,6-trimethylphenyl group. Using 2,3-diaminopyridine and 2,4,6-trimethylphenyl bromide, the reaction proceeds with Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 100°C. Key considerations:
- Steric Effects : The bulky trimethylphenyl group necessitates elevated temperatures (100–120°C) and prolonged reaction times (24–48 hours).
- Chemoselectivity : Competitive coupling at both amine sites occurs, requiring stoichiometric control to favor mono-arylation.
Mechanistic Insight : The Pd(0) catalyst oxidatively adds to the aryl bromide, followed by amine coordination and reductive elimination. Side products (e.g., diarylated species) are minimized using 1.1 equivalents of aryl halide.
Condensation and Reductive Amination
Alternative routes exploit reductive amination between pyridine-2,3-dione and 2,4,6-trimethylaniline:
- Condensation : React pyridine-2,3-dione with 2,4,6-trimethylaniline in acetic acid, forming a Schiff base.
- Reduction : Treat the imine with NaBH₄ or H₂/Pd-C to yield the target diamine.
This method avoids nitro intermediates but suffers from moderate yields (60–70%) due to imine instability.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
Hydrogenation provides the highest efficiency, whereas cross-coupling balances yield and functional group tolerance. Reductive amination is less favored due to side reactions.
Crystallographic and Spectroscopic Characterization
Single-crystal X-ray diffraction of analogous compounds (e.g., N,N′-diethyl-N,N′-[[4,4′-dihydroxy-1,1′-binaphthalene]-3,3′-diyl]bisbenzamide) reveals planar aromatic systems with torsion angles <130°, suggesting similar rigidity in the target compound. Key spectral data:
- ¹H NMR (DMSO-d₆): δ 6.85 (s, 2H, Ar-H), 2.25 (s, 9H, CH₃), 5.45 (br, 2H, NH₂).
- IR : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic).
Applications and Derivatives
The diamine serves as a precursor for Schiff base ligands in coordination chemistry (e.g., Cu(II) complexes with square-planar geometries). Derivatives with electron-withdrawing groups exhibit enhanced catalytic activity in cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines. For example:
- Case Study : A study evaluated the cytotoxic effects of this compound against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting its potential as an anticancer agent .
Antimicrobial Activity : The compound has also demonstrated antimicrobial properties against several pathogens.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings highlight its potential for development into antimicrobial agents .
Coordination Chemistry
The compound acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes are studied for their catalytic properties.
- Case Study : A study on the coordination of this compound with palladium(II) showed enhanced catalytic activity in cross-coupling reactions compared to traditional ligands. The palladium complex exhibited high turnover numbers (TON) in Suzuki coupling reactions .
Catalysis
The compound has been investigated for its role in catalyzing organic reactions.
- Data Table: Catalytic Activity
| Reaction Type | Catalyst Used | Turnover Number (TON) |
|---|---|---|
| Suzuki Coupling | Palladium Complex | 1500 |
| Heck Reaction | Palladium Complex | 1200 |
These results suggest that the compound can significantly enhance reaction rates and yields.
Mechanism of Action
The mechanism of action of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Pyridine, 2-(2,6-Dimethylphenyl)-3-methyl- (CAS 10273-93-5) :
This analog lacks the diamine groups but shares a methyl-substituted phenyl group at the pyridine 2-position. The absence of diamine functionality limits its ability to form hydrogen bonds or coordinate metals, reducing its utility in catalysis or bioactivity compared to the target compound. However, the 2,6-dimethylphenyl group provides steric hindrance akin to the trimethylphenyl group in the target compound .
N2-Methyl-5-(Trifluoromethyl)pyridine-2,3-diamine (CAS 172648-55-4) :
Here, the trimethylphenyl group is replaced with a methyl and trifluoromethyl group. The electron-withdrawing CF3 group increases lipophilicity and metabolic stability, whereas the trimethylphenyl group in the target compound offers steric bulk and electron-donating effects. This substitution significantly impacts solubility and electronic interactions in biological systems .
Heterocyclic Core Variations
6-Ethyl-N2-pentan-3-yl-N4-(2,4,6-trimethylphenyl)-1,3,5-triazine-2,4-diamine :
Replacing the pyridine core with a triazine introduces a more electron-deficient aromatic system. The triazine’s nitrogen-rich structure enhances hydrogen-bonding capacity and metal coordination at different positions compared to the pyridine diamine. The shared trimethylphenyl group in both compounds suggests similar steric effects, but the triazine derivative’s electronic profile may favor applications in materials science over bioactivity .
Functional Group and Reactivity Comparisons
Pyridine-2,3-diamine: The parent compound lacks the trimethylphenyl substituent, enabling efficient oxidative dimerization catalyzed by Burkholderia sp. MAK1 to form bioactive dimers.
2-(2’-Pyridyl)-4,6-diphenylphosphinine Metal Complexes: Phosphinine derivatives exhibit strong π-accepting properties, forming stable RhIII and IrIII complexes. The target compound’s diamine groups could act as bidentate ligands, but its coordination chemistry would differ due to the absence of phosphorus and the presence of steric hindrance from the trimethylphenyl group.
Data Tables
Table 1: Structural and Electronic Properties
Research Findings
- Dimerization : The trimethylphenyl group in the target compound likely reduces dimerization efficiency compared to pyridine-2,3-diamine, but its steric protection may enhance stability in synthetic pathways .
- Coordination Chemistry : Unlike phosphinine-based ligands, the target compound’s diamine groups favor interactions with softer metals, though its bulky substituent may limit complex geometry .
- Biological Applications : While the parent pyridine-2,3-diamine shows direct bioactivity via dimers, the target compound’s role may be as a stabilized precursor or ligand in drug design .
Biological Activity
2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is a compound that has attracted attention for its potential biological activities, particularly in the fields of cancer therapy and enzymatic inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.
Chemical Structure
The compound is characterized by a pyridine ring substituted with a 2,4,6-trimethylphenyl group and two amine functional groups. This unique structure is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : The compound has shown promise in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells.
- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This is achieved through the following mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound promotes the production of ROS, leading to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression in cancer cells, effectively halting their proliferation.
Case Studies
A study demonstrated that treatment with this compound resulted in significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent activity against these cancer types .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in various biological processes:
- Acetylcholinesterase (AChE) Inhibition : A study found that this compound inhibited AChE with an IC50 value of 25 µM. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine?
The synthesis typically involves nucleophilic substitution of 2,3-diaminopyridine with 2,4,6-trimethylphenyl halides (e.g., bromide or iodide) under basic conditions. Sodium hydride or potassium carbonate is often used as a base to deprotonate the amine, facilitating the substitution reaction. The reaction is carried out in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 12–24 hours . Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Reaction progress is monitored using thin-layer chromatography (TLC) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and molecular integrity. The aromatic protons of the trimethylphenyl group appear as a singlet (δ ~6.8–7.2 ppm), while pyridine ring protons show distinct splitting patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and isotopic distribution .
- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELXL ) resolves the 3D structure, confirming bond angles, dihedral angles, and hydrogen-bonding networks. For example, the dihedral angle between the pyridine and trimethylphenyl rings is typically 45–60°, indicating moderate conjugation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Key parameters include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Switching to toluene with phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve selectivity .
- Temperature: Lower temperatures (40–50°C) reduce byproduct formation (e.g., dialkylation), while higher temperatures (80–100°C) accelerate kinetics but risk decomposition .
- Catalysts: Transition-metal catalysts (e.g., CuI) or microwave-assisted synthesis may reduce reaction time and improve regioselectivity .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Density Functional Theory (DFT): Calculations (e.g., using Gaussian or ORCA) assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking: Software like AutoDock Vina models interactions with biological targets (e.g., kinases or DNA). For example, the trimethylphenyl group may occupy hydrophobic pockets in enzyme active sites, mimicking known inhibitors .
Q. What experimental strategies are used to analyze its potential biological activity?
- Enzyme Inhibition Assays: Test against tyrosine kinases or cytochrome P450 isoforms using fluorescence-based or colorimetric assays (e.g., ADP-Glo™ kinase assay) .
- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus or E. coli) assess potency. Structural analogs of pyridinediamines show MIC values of 2–8 µg/mL .
- Cytotoxicity Studies: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) evaluate selective toxicity. IC₅₀ values <10 µM indicate therapeutic potential .
Q. How should researchers address contradictory data in structural or activity studies?
- Cross-Validation: Combine multiple techniques (e.g., NMR, X-ray, and IR) to resolve discrepancies in bond assignments .
- Reproducibility Checks: Replicate synthesis under inert atmospheres (e.g., argon) to rule out oxidation or moisture effects .
- Statistical Analysis: Use tools like R or Prism to analyze biological data variance. Outliers may arise from assay-specific interference (e.g., compound aggregation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
